molecular formula C17H17F3N6O B2873878 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine CAS No. 2380061-98-1

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine

Cat. No.: B2873878
CAS No.: 2380061-98-1
M. Wt: 378.359
InChI Key: BKNVECGTHWXXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl and pyridinyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the triazolopyridazine core and the subsequent introduction of the piperidinyl and trifluoromethylpyridinyl groups. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or piperidinyl groups, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating infectious diseases and other medical conditions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine cores but different substituents.

    Trifluoromethylpyridinyl Derivatives: Compounds with trifluoromethyl and pyridinyl groups but different core structures.

Uniqueness

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer enhanced chemical stability and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O/c18-17(19,20)13-4-1-7-21-16(13)27-10-12-3-2-8-25(9-12)15-6-5-14-23-22-11-26(14)24-15/h1,4-7,11-12H,2-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNVECGTHWXXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)COC4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.